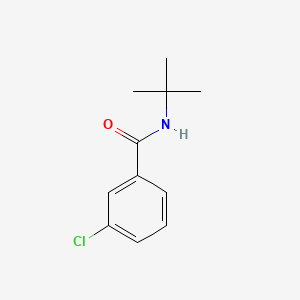

N-tert-Butyl-3-chlorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-3-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-11(2,3)13-10(14)8-5-4-6-9(12)7-8/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASSRHLMVPZMFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343063 | |

| Record name | N-tert-Butyl-3-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35306-56-0 | |

| Record name | 3-Chloro-N-(1,1-dimethylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35306-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butyl-3-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Foundational Aspects of N Tert Butyl 3 Chlorobenzamide Research

Contextualization within the Chemistry of Halogenated Benzamides

Halogenated benzamides are a class of organic compounds characterized by a benzene (B151609) ring substituted with both a halogen atom and an amide functional group. The presence of a halogen, such as chlorine, bromine, or iodine, significantly influences the electronic properties and reactivity of the aromatic ring. cymitquimica.com This makes them valuable intermediates in organic synthesis. cymitquimica.com The introduction of a halogen atom can activate the aromatic ring for various chemical reactions and can also serve as a handle for further functionalization through cross-coupling reactions or nucleophilic aromatic substitutions. core.ac.uk

The position of the halogen on the benzene ring relative to the amide group is a critical determinant of the compound's chemical behavior. For instance, ortho-halogenated benzamides have been utilized in visible-light-induced carbon-halide bond activation to generate aryl radicals, which can then undergo a variety of transformations. rsc.orgrsc.org These reactions can lead to the synthesis of diverse molecular structures, including enamides, isoindolinones, and biaryls. rsc.orgrsc.org The development of catalytic systems, such as those using organic photoredox catalysts, has enabled these transformations to occur under mild conditions. rsc.orgrsc.org

The nature of the substituent on the amide nitrogen also plays a crucial role. The tert-butyl group in N-tert-Butyl-3-chlorobenzamide, for example, provides steric bulk, which can influence the regioselectivity of reactions and the stability of the compound. cymitquimica.com The interplay between the electronic effects of the halogen and the steric hindrance of the N-alkyl group defines the unique reactivity of each halogenated benzamide (B126) derivative.

Recent research has focused on developing efficient and selective methods for the synthesis of halogenated benzamides. One-pot synthetic methods have been developed for the preparation of 2-amino-5-halogenated-N,3-dimethylbenzamides, offering advantages such as simpler work-up procedures, milder reaction conditions, and higher yields compared to traditional multi-step methods. sioc-journal.cn Furthermore, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct halogenation of benzamides, providing a practical approach for synthesizing ortho-halogenated derivatives. acs.orgrsc.org

The following table provides a summary of the physical and chemical properties of this compound and related halogenated benzamides.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 35306-56-0 simsonpharma.com | C₁₁H₁₄ClNO nih.gov | 211.69 nih.gov | 106.3 - 107.1 irb.hr |

| N-tert-Butyl-2-chlorobenzamide | 70657-65-7 nih.gov | C₁₁H₁₄ClNO nih.gov | 211.69 nih.gov | Not specified |

| N-tert-Butyl-4-chlorobenzamide | 42498-40-8 nih.gov | C₁₁H₁₄ClNO nih.gov | 211.69 nih.gov | 138 - 140 amazonaws.com |

| 4-Bromo-N-(tert-butyl)benzamide | 42498-38-4 cymitquimica.com | C₁₁H₁₄BrNO cymitquimica.com | 268.14 | 130 - 131 rsc.org |

| N-tert-Butyl-4-fluorobenzamide | Not specified | C₁₁H₁₄FNO | 195.23 | 126 - 128 amazonaws.com |

Significance of the this compound Scaffold in Chemical Transformations

The this compound scaffold is significant in chemical transformations due to the combined influence of its functional groups. The amide group can act as a directing group in transition metal-catalyzed C-H activation reactions, guiding the functionalization to specific positions on the aromatic ring. researchgate.net The chlorine atom at the meta-position offers a site for various synthetic modifications, including cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds.

The tert-butyl group attached to the nitrogen atom provides considerable steric hindrance. This bulkiness can influence the conformational preferences of the molecule and affect the rates and outcomes of chemical reactions. For instance, in reactions involving nucleophilic attack at the carbonyl carbon, the tert-butyl group can hinder the approach of the nucleophile. Conversely, this steric bulk can be advantageous in directing reactions to less hindered sites or in stabilizing reactive intermediates.

The synthesis of this compound itself can be achieved through various methods. One common approach is the reaction of 3-chlorobenzoyl chloride with tert-butylamine. nsf.gov Another method involves the Ritter reaction, where 3-chlorobenzonitrile (B1581422) reacts with a tertiary alcohol in the presence of a strong acid catalyst. irb.hr A mechanochemical approach to the Ritter reaction has also been demonstrated, offering a rapid and efficient synthesis under solvent-free or low-solvent conditions. irb.hr

The reactivity of the this compound scaffold allows for its use as a building block in the synthesis of more complex molecules. The chlorine atom can be replaced through nucleophilic aromatic substitution or participate in palladium-catalyzed coupling reactions, enabling the introduction of a wide range of substituents. The amide bond itself can be hydrolyzed under acidic or basic conditions to yield 3-chlorobenzoic acid and tert-butylamine, providing another avenue for derivatization.

The following table outlines some of the key reactions involving the this compound scaffold.

| Reaction Type | Reagents and Conditions | Product Type |

| Amide Synthesis (from acid chloride) | 3-chlorobenzoyl chloride, tert-butylamine | This compound |

| Amide Synthesis (Ritter Reaction) | 3-chlorobenzonitrile, tert-butyl alcohol, strong acid | This compound irb.hr |

| Amide Hydrolysis | Acid or base catalysis | 3-chlorobenzoic acid and tert-butylamine |

| Nucleophilic Aromatic Substitution | Strong nucleophile | Substitution of the chlorine atom |

| Palladium-Catalyzed Cross-Coupling | Organometallic reagent, palladium catalyst | Biaryl compounds or other substituted benzamides |

Historical Trajectory of Research on Aromatic Amides and Halogenated Derivatives

The study of aromatic amides has a long and rich history, dating back to the early days of organic chemistry. numberanalytics.com Initially, these compounds were prepared through relatively simple reactions, such as the condensation of aromatic amines with carboxylic acids or their derivatives. numberanalytics.com The development of new synthetic methods and catalysts over the years has greatly expanded the scope and efficiency of aromatic amide synthesis. numberanalytics.com

The introduction of halogens into the aromatic amide structure marked a significant advancement, providing chemists with versatile intermediates for further synthetic manipulations. The unique reactivity imparted by the halogen atom opened up new avenues for the construction of complex organic molecules. core.ac.uk Early research in this area focused on understanding the influence of the halogen's position and nature on the reactivity of the benzamide system.

A major breakthrough in the field was the development of transition metal-catalyzed reactions. numberanalytics.com Catalytic processes have revolutionized the synthesis of aromatic amides by offering more efficient and selective routes. numberanalytics.com Palladium-catalyzed cross-coupling reactions, for example, have become a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance. rsc.org

More recently, research has focused on the development of sustainable and environmentally friendly synthetic methodologies. numberanalytics.com This includes the use of one-pot reactions, mechanochemistry, and photoredox catalysis to minimize waste and reduce the use of hazardous reagents. rsc.orgrsc.orgsioc-journal.cnirb.hr The ongoing exploration of novel catalytic systems and reaction pathways continues to push the boundaries of what is possible in the synthesis and functionalization of aromatic amides and their halogenated derivatives. numberanalytics.com

Advanced Synthetic Methodologies for N Tert Butyl 3 Chlorobenzamide and Derivatives

Mechanistic Investigations of Amide Bond Formation

The formation of the amide bond in N-tert-Butyl-3-chlorobenzamide is a cornerstone of its synthesis, governed by fundamental principles of organic chemistry. Mechanistic understanding of this transformation is critical for optimizing reaction conditions and developing novel synthetic routes.

Nuance in Nucleophilic Acyl Substitution Pathways for this compound

The synthesis of this compound from an activated 3-chlorobenzoic acid derivative, such as 3-chlorobenzoyl chloride, and tert-butylamine proceeds via a nucleophilic acyl substitution mechanism. This reaction is a two-stage process. vanderbilt.edu The first step involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl group. masterorganicchemistry.com This addition leads to the formation of a transient tetrahedral intermediate. vanderbilt.edu

The general mechanism can be summarized as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of tert-butylamine attacks the carbonyl carbon of the 3-chlorobenzoyl derivative.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed, with a negative charge on the oxygen atom and a positive charge on the nitrogen atom.

Leaving Group Expulsion: The intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., Cl⁻). A proton transfer step subsequently neutralizes the product.

Elucidating Reaction Mechanisms in Hypervalent Iodine-Mediated Amidation

Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (PIDA), have emerged as powerful tools for promoting amide bond formation under mild conditions. beilstein-journals.org These reagents can activate carboxylic acids, like 3-chlorobenzoic acid, facilitating their condensation with amines. The mechanism of this transformation is believed to involve the initial formation of an active iodine(III) species, which then reacts with the carboxylic acid. nih.gov

A proposed pathway involves the following steps:

Activation of Carboxylic Acid: The hypervalent iodine reagent reacts with 3-chlorobenzoic acid to form an acyloxyiodine(III) intermediate. This step effectively activates the carboxyl group, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: Tert-butylamine attacks the activated carbonyl carbon of the acyloxyiodine(III) intermediate.

Amide Formation: A subsequent rearrangement and elimination sequence releases the desired this compound and the reduced iodobenzene species.

This method avoids the need to prepare more reactive acyl derivatives like acid chlorides and often proceeds under neutral and room-temperature conditions. organic-chemistry.org The structure of hypervalent iodine compounds, typically a distorted trigonal bipyramidal geometry, places electronegative ligands in the apical positions, which influences their reactivity. nih.govbeilstein-journals.org The process is generally understood in terms of ligand exchange and reductive elimination, concepts often associated with transition metal chemistry. nih.gov

Table 1: Comparison of Amidation Mechanisms

| Feature | Nucleophilic Acyl Substitution (from Acyl Chloride) | Hypervalent Iodine-Mediated Amidation |

|---|---|---|

| Carboxylic Acid Derivative | Pre-activated (e.g., 3-chlorobenzoyl chloride) | In-situ activation of 3-chlorobenzoic acid |

| Key Reagent | tert-butylamine | tert-butylamine, Hypervalent Iodine(III) Reagent (e.g., PIDA) |

| Key Intermediate | Tetrahedral alkoxide intermediate | Acyloxyiodine(III) intermediate |

| Reaction Conditions | Often requires base to neutralize HCl byproduct | Typically mild, often neutral and at room temperature |

| Byproducts | HCl, salts | Iodobenzene |

Contemporary Ritter Reaction Protocols for this compound Synthesis

The Ritter reaction is a powerful and direct method for synthesizing N-tert-butyl amides. The reaction involves the acid-induced addition of a nitrile to a carbocation, which is then hydrolyzed to the amide. For the synthesis of this compound, this involves the reaction of 3-chlorobenzonitrile (B1581422) with a source of the tert-butyl cation. organic-chemistry.orgmissouri.edu

Mechanochemical Activation in Nitrile-to-Amide Transformations

Mechanochemistry, specifically ball milling, has been demonstrated as a rapid and efficient solvent-free or low-solvent method for conducting the Ritter reaction. irb.hr This high-energy milling technique can promote reactions between solid and liquid reactants in the absence of bulk solvent, offering significant environmental and efficiency benefits. For the synthesis of N-tert-butyl amides, the reaction between a nitrile, a tertiary alcohol (as the carbocation precursor), and a Brønsted acid catalyst can be completed rapidly at room temperature. irb.hr This approach is noted for its high yields and tolerance of a wide range of functional groups on the nitrile. irb.hr A gram-scale mechanochemical reaction between benzonitrile and tert-butanol has been shown to produce N-tert-butylbenzamide in high yield, demonstrating the scalability of the protocol. irb.hr

Heterogeneous Catalysis in Ritter Reactions: Sulfated Polyborate Applications

The use of heterogeneous catalysts is highly desirable for simplifying product purification and enabling catalyst recycling. Sulfated polyborate has been identified as a mild, efficient, and recyclable solid acid catalyst for the Ritter reaction. ias.ac.inias.ac.in This catalyst facilitates the synthesis of N-tert-butyl amides from various nitriles and tertiary alcohols under solvent-free conditions, offering advantages such as short reaction times, high yields, and easy work-up procedures. ias.ac.inresearchgate.net The catalyst possesses both Lewis and Brønsted acidity, contributing to its effectiveness. ias.ac.inias.ac.in Its ability to be recovered and reused without a significant loss of activity makes it an environmentally benign and cost-effective option for amide synthesis. ias.ac.in

Table 2: Performance of Sulfated Polyborate in Ritter Reaction of Various Nitriles

| Nitrile Substrate | Product | Yield (%) | Time (min) |

|---|---|---|---|

| Benzonitrile | N-tert-Butylbenzamide | 94 | 45 |

| 4-Chlorobenzonitrile | N-tert-Butyl-4-chlorobenzamide | 96 | 40 |

| 4-Methylbenzonitrile | N-tert-Butyl-4-methylbenzamide | 95 | 45 |

| 4-Methoxybenzonitrile | N-tert-Butyl-4-methoxybenzamide | 92 | 50 |

| 3-Nitrobenzonitrile | N-tert-Butyl-3-nitrobenzamide | 90 | 60 |

Source: Adapted from research on sulfated polyborate catalyzed Ritter reactions. ias.ac.in

Strategic Utilization of Tert-Butyl Acetate for Scalable Amide Synthesis

For large-scale industrial synthesis, safety and handling considerations are paramount. Traditional Ritter reaction precursors for the tert-butyl cation, such as isobutylene gas (highly flammable) and tert-butanol (semisolid at room temperature), present scalability challenges. orgsyn.orgacs.org Tert-butyl acetate has emerged as a superior alternative due to its ease of handling, low cost, and improved safety profile. orgsyn.orgacs.org

An optimized, scalable procedure employs tert-butyl acetate in the presence of sulfuric acid and acetic acid. nih.govsemanticscholar.orgcapes.gov.br A key advantage of this system is the establishment of an equilibrium between tert-butyl acetate and isobutylene in the acetic acid medium. orgsyn.org This equilibrium acts as an internal buffer, maintaining a low concentration of isobutylene gas and thus preventing uncontrolled gas evolution and potential exothermic events. acs.org The generated tert-butyl carbocation can then react with the nitrile as desired. This method has proven to have a broad scope, applicable to a variety of aromatic, alkyl, and α,β-unsaturated nitriles, making it a robust and scalable route to N-tert-butyl amides. nih.govcapes.gov.br

Table 3: Comparison of Tert-Butyl Cation Precursors for the Ritter Reaction

| Precursor | Physical State | Key Advantages | Key Disadvantages for Scalability |

|---|---|---|---|

| Isobutylene | Gas | Readily forms carbocation | Highly flammable; risk of exothermic polymerization; difficult to handle |

| Tert-Butanol | Semisolid (mp 26 °C) | Common reagent | Inconvenient handling due to melting point near room temperature |

| Tert-Butyl Acetate | Liquid | Easy to handle; low cost; safe; internal buffering of isobutylene | Requires optimized conditions to control decomposition |

Source: Information compiled from studies on scalable Ritter reactions. orgsyn.orgacs.org

Emerging and Non-Conventional Synthetic Routes to this compound

Recent advancements in synthetic organic chemistry have provided innovative pathways to amide bond formation, offering milder conditions, improved functional group tolerance, and unique reactivity compared to classical methods. These methodologies represent the forefront of amide synthesis and hold significant potential for the efficient construction of functionalized molecules like this compound.

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of radical intermediates under exceptionally mild conditions. One novel application of this technology is the selective rearrangement of oxaziridines to amides. This transformation provides an alternative to traditional amidation pathways, starting from imines which are oxidized to the corresponding oxaziridine precursors.

The general mechanism involves a single electron transfer (SET) from a photo-excited catalyst to the oxaziridine. This process generates a radical anion intermediate which, upon fragmentation of the weak N-O bond, leads to the formation of a nitrogen-centered radical. Subsequent rearrangement and oxidation steps yield the final amide product. A recent study has demonstrated a weak base-promoted selective rearrangement of oxaziridines to amides using visible-light photoredox catalysis, which shows excellent functional group tolerance and delivers products in good to excellent yields rsc.org.

While a direct synthesis of this compound using this method has not been explicitly detailed in the literature, the broad substrate scope of the reaction suggests its potential applicability. The synthesis would conceptually involve the initial formation of an imine from 3-chlorobenzaldehyde and tert-butylamine, followed by oxidation to the corresponding oxaziridine. The final step would be the photoredox-catalyzed rearrangement to yield the target amide. The table below showcases representative examples from the literature, illustrating the versatility of this method with various substituted oxaziridines.

| Oxaziridine Precursor | Photocatalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-tert-Butyl-3-phenyloxaziridine | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | K3PO4 | CH3CN | 95 | rsc.org |

| 2-tert-Butyl-3-(4-methoxyphenyl)oxaziridine | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | K3PO4 | CH3CN | 92 | rsc.org |

| 2-tert-Butyl-3-(4-chlorophenyl)oxaziridine | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | K3PO4 | CH3CN | 88 | rsc.org |

| 2-Cyclohexyl-3-phenyloxaziridine | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | K3PO4 | CH3CN | 85 | rsc.org |

Electrosynthesis has gained prominence as a sustainable and powerful platform for chemical transformations, utilizing electrons as traceless reagents to drive reactions. rsc.org This approach avoids the need for chemical oxidants or reductants, often leading to cleaner reaction profiles and simplified purification. The synthesis of functionalized benzamides can be achieved through various electrochemical strategies, including the amination of aryl halides or the direct acylation of amines with carboxylic acids.

One promising strategy is the electrochemical amidation of an aryl halide, such as 3-chlorotoluene (as a proxy for a 3-chlorobenzoyl precursor), with an amine. Recent studies have detailed the electrochemical amination of various aryl halides with ammonia (B1221849), demonstrating that carbon-halogen bonds can be efficiently converted to carbon-nitrogen bonds. researchgate.netnih.gov This methodology offers good functional group tolerance and can produce a range of primary arylamines in moderate to excellent yields. researchgate.netnih.gov Extending this to aliphatic amines like tert-butylamine is a logical progression.

Another approach involves an electrochemical cascade reaction. For instance, a reported methodology combines amide bond formation with a subsequent C-H halogenation step. researchgate.net While this specific cascade may not be directly applicable, it highlights the potential of electrochemistry to orchestrate multi-step sequences in a single pot. A more direct route would involve the electrochemical N-acylation of tert-butylamine with 3-chlorobenzoic acid. Research has shown that electrochemical N-acylation can proceed under mild, aqueous conditions, offering excellent chemoselectivity and a broad substrate scope. rsc.orgresearchgate.net

The following table presents representative data for the electrochemical synthesis of amides, illustrating typical conditions and yields for related transformations.

| Aryl Halide/Carboxylic Acid | Amine | Electrolyte/Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromotoluene | Ammonia | NiBr2·diglyme / Ligand | DMF | 85 | nih.gov |

| 4-Chlorobenzonitrile | Ammonia | NiBr2·diglyme / Ligand | DMF | 78 | nih.gov |

| Benzoic Acid | Piperidine | TBAB | Water | 95 | researchgate.net |

| 4-Methoxybenzoic Acid | Pyrrolidine | TBAB | Water | 92 | researchgate.net |

Transition metal catalysis, particularly using palladium and nickel, has revolutionized the formation of carbon-nitrogen bonds, providing highly efficient and general methods for the synthesis of amides. These strategies typically involve the cross-coupling of an aryl halide with an amine or amide, or the direct amidation of an aryl halide with an amine and a carbon monoxide source.

Palladium-Catalyzed Amidation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the coupling of aryl halides (including chlorides) with a vast range of amines. wikipedia.orgacsgcipr.org The reaction is catalyzed by a palladium complex supported by a sterically demanding, electron-rich phosphine ligand. This catalytic system facilitates the key steps of oxidative addition, amine coordination, deprotonation, and reductive elimination to form the C-N bond. The synthesis of this compound would involve the direct coupling of 3-chloro-substituted aryl precursors with tert-butylamine. The high functional group tolerance and broad applicability of modern Buchwald-Hartwig protocols make this a highly viable and robust route. researchgate.net

Nickel-Catalyzed Amidation

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for C-N cross-coupling reactions. Nickel catalysis is particularly effective for the amination of challenging substrates like aryl chlorides. nih.govresearchgate.net Recent developments have shown that well-defined nickel(0) precatalysts can efficiently couple aryl chlorides with primary aliphatic amines. acs.org Furthermore, innovative approaches have utilized tert-butylamine itself not just as a reactant but as a bifunctional additive, serving as both a ligand and a base in nickel-catalyzed photoredox cross-coupling reactions, highlighting the synergy between transition metal and photoredox catalysis. nih.govuni-regensburg.deresearchgate.net

Below is a table summarizing the scope of nickel and palladium-catalyzed amination reactions with substrates relevant to the synthesis of this compound.

| Aryl Halide | Amine | Catalyst System (Metal/Ligand) | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Chloroanisole | n-Octylamine | (BINAP)Ni(η2-NC-Ph) | NaOtBu | 96 | acs.org |

| 4-Chlorotoluene | n-Octylamine | (BINAP)Ni(η2-NC-Ph) | NaOtBu | 94 | acs.org |

| 1-Bromo-4-(trifluoromethyl)benzene | Cyclohexylamine | [Pd(crotyl)Cl]2 / BippyPhos | KOtBu | 95 | nih.gov |

| 4-Bromobenzonitrile | n-Butylamine | [Pd(crotyl)Cl]2 / BippyPhos | KOtBu | 91 | nih.gov |

Reactivity, Functionalization, and Complex Transformational Chemistry of N Tert Butyl 3 Chlorobenzamide

Transformations at the Aromatic Chlorine Moiety of N-tert-Butyl-3-chlorobenzamide

The chlorine atom attached to the benzene (B151609) ring of this compound is a key site for chemical modification. Its reactivity is influenced by the electronic properties of the aromatic ring and the nature of the attacking species.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aryl halides. In the case of this compound, the chlorine atom can be displaced by a variety of nucleophiles. However, the reactivity of the aryl chloride is generally low due to the high electron density of the aromatic ring, which repels incoming nucleophiles. govtpgcdatia.ac.in To facilitate this substitution, the presence of electron-withdrawing groups on the aromatic ring, particularly at the ortho and para positions relative to the leaving group, is often necessary. pressbooks.pub These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. govtpgcdatia.ac.inpressbooks.pub

The amide group in this compound is a meta-directing deactivator for electrophilic aromatic substitution, but its electronic influence on nucleophilic substitution at the meta-position is less pronounced than that of strongly deactivating groups like nitro groups. Consequently, forcing conditions such as high temperatures or pressures, or the use of highly reactive nucleophiles, may be required to achieve substitution. govtpgcdatia.ac.in

Common nucleophiles that can be employed in SNAr reactions include alkoxides, amines, and thiolates. The specific reaction conditions will depend on the nucleophilicity of the attacking species and the desired product. For instance, reaction with sodium methoxide (B1231860) would yield N-tert-butyl-3-methoxybenzamide, while reaction with ammonia (B1221849) or a primary amine would introduce an amino or substituted amino group, respectively.

It is important to note that under certain conditions, particularly with very strong bases like sodium amide, an alternative elimination-addition mechanism involving a benzyne (B1209423) intermediate can occur. govtpgcdatia.ac.inpressbooks.pub This pathway can lead to the formation of a mixture of products where the incoming nucleophile is not only at the position of the original chlorine atom but also at the adjacent positions (cine substitution). govtpgcdatia.ac.in

| Nucleophile | Potential Product | General Reaction Conditions |

|---|---|---|

| Methoxide (CH₃O⁻) | N-tert-Butyl-3-methoxybenzamide | High temperature, polar aprotic solvent |

| Ammonia (NH₃) | 3-Amino-N-tert-butylbenzamide | High pressure and temperature (Bucherer reaction conditions) |

| Thiophenoxide (C₆H₅S⁻) | N-tert-Butyl-3-(phenylthio)benzamide | Copper-catalyzed (Ullmann condensation) or palladium-catalyzed |

Reactivity of the Amide and N-tert-Butyl Functional Groups

The amide and N-tert-butyl groups in this compound also offer opportunities for selective chemical transformations.

The reduction of the amide functional group is a common transformation in organic synthesis. Depending on the reducing agent and reaction conditions, amides can be reduced to either amines or aldehydes. The selective partial reduction of a tertiary amide, such as this compound, to the corresponding aldehyde can be challenging, as over-reduction to the amine is a common side reaction.

Several methods have been developed for the chemoselective reduction of tertiary amides. Reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures are known to effectively reduce amides to aldehydes. nih.gov The reaction proceeds through a stable tetrahedral intermediate which, upon aqueous workup, hydrolyzes to the aldehyde. nih.gov

Another approach involves the use of silane-based reducing agents in the presence of a catalyst. For example, a combination of triethylborane (B153662) (BEt₃) and a catalytic amount of an alkali metal base can be used for the reduction of secondary and tertiary amides. lookchem.com The chemoselectivity of these reactions can often be tuned by the choice of the silane (B1218182) and the base. lookchem.com

For the complete reduction of the amide to an amine, stronger reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed. This transformation involves the initial formation of an iminium ion intermediate, which is then further reduced to the amine. The choice between partial and complete reduction is therefore highly dependent on the specific reducing system used.

| Reducing System | Product Type | Key Features |

|---|---|---|

| Diisobutylaluminium hydride (DIBAL-H) | Aldehyde | Requires low temperatures to prevent over-reduction. nih.gov |

| Triethylborane (BEt₃) / Silane | Aldehyde or Amine | Chemoselectivity can be tuned by reaction conditions. lookchem.com |

| Lithium aluminum hydride (LiAlH₄) | Amine | Powerful reducing agent for complete reduction. |

The tert-butyl group is generally considered to be robust and resistant to oxidation due to the absence of benzylic protons. However, under specific and often harsh conditions, oxidative C-H functionalization can be achieved. The development of methods for the selective oxidation of such unactivated C(sp³)-H bonds is an active area of research.

While direct oxidation of the tert-butyl group in this compound is not commonly reported, related transformations on similar structures suggest potential pathways. For instance, certain enzymatic systems or powerful chemical oxidants might be capable of hydroxylating one of the methyl groups of the tert-butyl substituent. However, achieving selectivity and preventing over-oxidation would be significant challenges.

More commonly, the tert-butyl group's influence is steric, directing reactions to other parts of the molecule. Its bulk can hinder reactions at the amide nitrogen and influence the conformation of the molecule, which can in turn affect the reactivity of the aromatic ring.

Advanced Annulation and Cyclization Reactions Utilizing this compound

This compound can serve as a substrate in sophisticated transition metal-catalyzed reactions that involve the activation of C-H bonds, leading to the formation of complex cyclic structures.

In recent years, cobalt-catalyzed C-H activation has emerged as a powerful tool in organic synthesis, offering a more sustainable and often complementary alternative to precious metal catalysts like rhodium and palladium. acs.orgthieme-connect.de The amide group in this compound can act as a directing group, guiding the cobalt catalyst to activate a C-H bond at the ortho position of the aromatic ring. This directed C-H activation generates a cobaltacycle intermediate, which can then react with various coupling partners. thieme-connect.de

One notable application is the cobalt(III)-catalyzed [4+2] annulation of N-chlorobenzamides with alkenes to synthesize dihydroisoquinolones. snnu.edu.cnepfl.ch In this reaction, the N-chloro substituent on the amide acts as an internal oxidant. The reaction proceeds through C-H activation, migratory insertion of the alkene into the Co-C bond, and subsequent reductive elimination to form the heterocyclic product. Chiral cobalt complexes have been developed to achieve high enantioselectivity in these transformations. epfl.ch

Furthermore, cobalt(III) catalysts have been shown to mediate a unique [4+1] annulation of N-chlorobenzamides with cyclopropenes. nih.govacs.org In this process, the cobalt catalyst not only facilitates the C-H activation but also promotes the cleavage of a C-C bond in the cyclopropene, which then acts as a one-carbon synthon. nih.govacs.org This reaction provides an efficient route to chiral isoindolinones with high enantioselectivity. nih.govacs.org The ability of cobalt to promote this distinct reaction pathway highlights its unique reactivity compared to its rhodium counterparts, which typically favor [4+2] annulation. nih.gov

| Coupling Partner | Annulation Type | Product Scaffold | Reference |

|---|---|---|---|

| Olefins | [4+2] | Dihydroisoquinolones | snnu.edu.cnepfl.ch |

| Cyclopropenes | [4+1] | Isoindolinones | nih.govacs.org |

Advanced Structural Characterization and Solid State Chemistry of N Tert Butyl 3 Chlorobenzamide

Elucidation of Molecular and Crystal Structures via X-ray Diffraction

The crystal packing of benzamide (B126) derivatives is governed by a network of non-covalent interactions. In analogues such as N-Butyl-4-chlorobenzamide, the crystal structure is stabilized by a combination of strong and weak intermolecular forces. scienceopen.comiucr.org The primary interaction is the N—H···O hydrogen bond, which links molecules into rows or chains. scienceopen.comiucr.org In this interaction, the amide proton acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule.

Furthermore, halogen bonding, specifically short intermolecular Cl···Cl interactions, plays a significant role in linking these hydrogen-bonded rows into sheets. scienceopen.comiucr.org Additional weak interactions, including C—H···O and C—H···π contacts, contribute to the formation of a robust three-dimensional network. iucr.org While specific data for N-tert-Butyl-3-chlorobenzamide is not available, these interactions observed in its close analogues provide a strong model for its expected solid-state behavior. The presence of a bulky tert-butyl group may influence the efficiency of crystal packing and the geometry of these interactions compared to linear alkyl substituents. A detailed quantitative evaluation of intermolecular interactions in various halogenated benzamides has highlighted the importance of these frequently occurring supramolecular synthons in determining the crystal packing. grafiati.com

Table 1: Potential Intermolecular Interactions in this compound Based on Analogues

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Description |

|---|---|---|---|---|

| Hydrogen Bond | N—H | O=C | ~3.0 | Links molecules into primary chains. researchgate.net |

| Halogen Bond | C—Cl | Cl—C | ~3.4 | Bridges molecular chains to form sheets. scienceopen.com |

| C-H···O Contact | C—H (aromatic/aliphatic) | O=C | Variable | Provides additional stability to the 3D network. iucr.org |

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical phenomenon in the pharmaceutical and materials sciences, as different polymorphs can exhibit distinct physical properties. researchgate.net The study of polymorphism in active pharmaceutical ingredients is crucial for ensuring consistency in properties like solubility and bioavailability. researchgate.net

For analogues like N-Butyl-4-chlorobenzamide, a specific crystal structure has been determined, crystallizing in the triclinic system with the space group P-1. iucr.orgresearchgate.net In this structure, the chlorobenzene (B131634) and butylamine (B146782) groups are nearly planar, and the molecules are arranged in sheets formed by N—H···O hydrogen bonds and Cl···Cl interactions. scienceopen.comiucr.org The interplay and relative strength of these different intermolecular forces can lead to alternative packing arrangements, resulting in polymorphism. Factors such as solvent of crystallization, temperature, and the presence of impurities can induce the formation of different, sometimes metastable, polymorphs. researchgate.net While no specific polymorphs of this compound have been reported, its structural similarity to other benzamides that exhibit polymorphism suggests it may also possess this capability.

Table 2: Crystallographic Data for the Analogue N-Butyl-4-chlorobenzamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₄ClNO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.1702 (4) |

| b (Å) | 7.8979 (5) |

| c (Å) | 13.2978 (9) |

| α (°) | 89.275 (3) |

| β (°) | 84.863 (4) |

| γ (°) | 77.165 (4) |

| Volume (ų) | 527.29 (6) |

| Z | 2 |

Data sourced from IUCr Journals. iucr.org

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.org This method partitions crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping properties onto this surface, one can analyze the nature and prevalence of different intermolecular contacts.

Table 3: Example Hirshfeld Surface Contact Contributions for a Benzamide Analogue

| Contact Type | Contribution (%) |

|---|---|

| H···H | 29.0 |

| H···O / O···H | 30.5 |

| H···C / C···H | 28.2 |

| Other | 12.3 |

Data for N-(3-Chloro-4-Methylphenyl)-2-(3-nitrobenzamido)benzamide, illustrating the type of data obtained from Hirshfeld analysis. researchgate.net

Computational and Theoretical Chemistry Studies of N Tert Butyl 3 Chlorobenzamide

In Silico Prediction of Reactivity and Selectivity in N-tert-Butyl-3-chlorobenzamide Systems

Computational and theoretical chemistry studies provide powerful insights into the reactivity and selectivity of chemical reactions. While specific in silico studies focusing exclusively on this compound are not extensively documented in dedicated publications, a wealth of information can be derived from computational investigations of closely related N-chlorobenzamide systems. These studies, often employing Density Functional Theory (DFT), illuminate the mechanistic pathways and controlling factors of reactions involving this class of compounds, which are directly applicable to understanding the behavior of this compound.

Research in this area has particularly focused on transition-metal-catalyzed C-H activation and annulation reactions, where N-chlorobenzamides serve as versatile reactants. Computational models have been instrumental in elucidating reaction mechanisms, identifying rate-determining and selectivity-determining steps, and explaining the origins of regio- and enantioselectivity.

Mechanistic Insights from DFT Calculations

DFT calculations have been pivotal in mapping the potential energy surfaces of complex catalytic cycles involving N-chlorobenzamides. For instance, in the Cobalt(III)-catalyzed annulation of N-chlorobenzamide with styrene (B11656), computational studies have detailed the spin-crossover events of the cobalt complexes throughout the reaction profile. rsc.org These studies indicate that while most intermediate and transition states favor a triplet state, the crucial migratory insertion of styrene prefers a singlet state. rsc.org

Similarly, a detailed DFT investigation into the Ruthenium(II)-catalyzed [4+2] annulation of N-chlorobenzamides with 1,3-diynes revealed a redox-neutral pathway. acs.org Such computational analyses provide a step-by-step understanding of the catalytic cycle, from initial C-H activation to the final product-releasing step. In a study on the rearrangement of oxaziridines to amides, which included the formation of this compound, DFT calculations were used to determine the reaction energies and pKa values to elucidate the reaction mechanism. ulsan.ac.kr

Prediction of Reactivity and Rate-Determining Steps

| Reaction System | Catalyst | Key Predicted Step | Significance | Reference |

|---|---|---|---|---|

| Annulation with 1,3-Diynes | Ru(II) | Reductive Elimination/Oxidative Addition | Rate-Determining Step | acs.org |

| Annulation with Styrene | Co(III) | Styrene Migratory Insertion | Enantioselectivity-Determining Step | rsc.org |

| Annulation with Cyclopropenes | Co(III) | C-C Bond Cleavage of Cyclopropene | Selectivity-Determining Step ([4+1] vs [4+2]) | nih.gov |

Origins of Regio- and Enantioselectivity

Understanding and predicting selectivity is a major goal of in silico studies. Computational models have successfully explained the selective outcomes of several reactions involving N-chlorobenzamides.

Regioselectivity: In the Ru(II)-catalyzed reaction with unsymmetrical 1,3-diynes, DFT calculations combined with an activation-strain model demonstrated that steric effects are the primary factor controlling the observed regioselectivity for the 3-alkynylated product. acs.org Similarly, in the Rh(III)-catalyzed C-H functionalization of N-chlorobenzamide with terminal alkenes like 1-hexene, computational models predicted the formation of the 4-substituted regioisomer as the major product. nih.gov Across several Rhodium complexes, the calculated effective free energy difference between the transition states leading to the 4-substituted versus the 3-substituted product consistently favored the former. nih.gov

| Alkene Substrate | Predicted Major Regioisomer | Calculated ΔGTSeff,4/3 (kcal/mol) | Reference |

|---|---|---|---|

| Styrene | 3-substituted | > 4.50 | nih.gov |

| 1-Hexene | 4-substituted | 1.26 to 3.64 | nih.gov |

Enantioselectivity: For asymmetric reactions, computational studies can unravel the origins of enantiocontrol. In the Co(III)-catalyzed annulation with styrene using chiral cyclopentadienyl (B1206354) (Cp) ligands, energy decomposition analysis (EDA) pointed to steric effects as the dominant factor for the high level of enantiocontrol. rsc.org The bulky substituents on the chiral ligand create a sterically demanding environment that favors one enantiomeric pathway over the other during the irreversible migratory insertion step. rsc.orggrafiati.com

Molecular-Level Properties and Reactivity Descriptors

Even for the parent compound, 3-chlorobenzamide (B146230), DFT studies provide fundamental insights into its reactivity. niscpr.res.in Calculations of the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and Fukui functions help to identify the most likely sites for electrophilic and nucleophilic attack. niscpr.res.in The HOMO-LUMO energy gap is a key indicator of chemical reactivity. These fundamental descriptors for 3-chlorobenzamide can be extrapolated to understand the electronic behavior of its N-tert-butyl derivative, providing a baseline for predicting its reactivity in various chemical environments.

Process Development and Scalability Aspects in N Tert Butyl 3 Chlorobenzamide Production

Optimization of Reaction Parameters through Design of Experiments (DoE)

Design of Experiments (DoE) is a powerful statistical methodology employed to systematically optimize the reaction conditions for the synthesis of N-tert-Butyl-3-chlorobenzamide. This approach allows for the simultaneous investigation of multiple variables, leading to an efficient identification of optimal process parameters and their interactions.

A typical DoE study for the synthesis of this compound, often prepared via the amidation of 3-chlorobenzoyl chloride with tert-butylamine, would involve identifying critical process parameters (CPPs) that could influence the reaction yield and purity. These parameters may include:

Reaction Temperature: Influences reaction kinetics and impurity formation.

Molar Ratio of Reactants: The stoichiometry of 3-chlorobenzoyl chloride to tert-butylamine can impact conversion and selectivity.

Solvent Type: The choice of solvent can affect reaction rate, solubility of reactants and products, and the impurity profile.

Reaction Time: Sufficient time is required for the reaction to reach completion, but prolonged times can lead to side reactions.

Base Concentration: A base is typically used to neutralize the hydrochloric acid byproduct; its concentration can affect the reaction rate and product stability.

A factorial or response surface methodology (RSM) can be employed to design the experiments. The results are then analyzed to create a mathematical model that describes the relationship between the input variables and the output responses (e.g., yield, purity).

Table 1: Illustrative Design of Experiments (DoE) Layout for this compound Synthesis

| Experiment Run | Temperature (°C) | Molar Ratio (Amine:Acid Chloride) | Reaction Time (hours) | Yield (%) | Purity (%) |

| 1 | 20 | 1.1:1 | 2 | 85.2 | 98.1 |

| 2 | 40 | 1.1:1 | 2 | 90.5 | 97.5 |

| 3 | 20 | 1.3:1 | 2 | 88.1 | 98.5 |

| 4 | 40 | 1.3:1 | 2 | 92.3 | 97.9 |

| 5 | 20 | 1.1:1 | 4 | 87.5 | 98.3 |

| 6 | 40 | 1.1:1 | 4 | 91.8 | 97.8 |

| 7 | 20 | 1.3:1 | 4 | 89.9 | 98.7 |

| 8 | 40 | 1.3:1 | 4 | 94.1 | 98.2 |

| 9 (Center) | 30 | 1.2:1 | 3 | 91.5 | 98.4 |

| 10 (Center) | 30 | 1.2:1 | 3 | 91.7 | 98.5 |

This is a simplified, illustrative table. A full DoE would involve more runs and statistical analysis.

Integration of Process Analytical Technology (PAT) for Enhanced Process Control

Process Analytical Technology (PAT) plays a crucial role in the modern manufacturing of this compound by enabling real-time monitoring and control of the synthesis process. mt.com The goal of PAT is to ensure final product quality by designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. mt.com

For the amidation reaction, in-situ spectroscopic techniques are particularly valuable:

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the concentration of reactants (e.g., the disappearance of the acid chloride carbonyl peak) and the formation of the amide product in real-time. This allows for precise determination of the reaction endpoint, preventing unnecessary heating and potential side reactions.

Raman Spectroscopy: Offers complementary information to FTIR and can be less sensitive to water, making it suitable for aqueous reaction media. It can track the conversion of functional groups throughout the reaction.

Near-Infrared (NIR) Spectroscopy: Can be employed for monitoring physical properties such as particle size distribution during crystallization and for the non-destructive analysis of raw materials.

By integrating these PAT tools, manufacturers can move from a fixed-time processing approach to a more dynamic and controlled one, leading to improved consistency and reduced batch failures.

Statistical Methodologies for Yield Optimization and Impurity Profiling (e.g., ANOVA)

Statistical methodologies, particularly Analysis of Variance (ANOVA), are instrumental in analyzing the data generated from DoE studies to optimize the yield and understand the impurity profile of this compound.

ANOVA allows for the quantitative assessment of the significance of each process parameter and their interactions on the final product yield and purity. For instance, an ANOVA on the DoE data might reveal that reaction temperature has the most significant positive effect on yield, while the interaction between temperature and reaction time is also a critical factor.

Table 2: Example ANOVA Results for Yield in this compound Synthesis

| Source of Variation | Sum of Squares | Degrees of Freedom | Mean Square | F-value | p-value |

| Temperature | 45.12 | 1 | 45.12 | 25.81 | <0.01 |

| Molar Ratio | 12.34 | 1 | 12.34 | 7.06 | <0.05 |

| Reaction Time | 8.76 | 1 | 8.76 | 5.01 | <0.05 |

| Temperature * Molar Ratio | 2.15 | 1 | 2.15 | 1.23 | >0.05 |

| Error | 10.49 | 6 | 1.75 | ||

| Total | 78.86 | 10 |

This is a hypothetical table for illustrative purposes.

Impurity profiling is another critical aspect where statistical analysis is applied. By correlating process parameters with the levels of specific impurities (e.g., unreacted starting materials, byproducts from side reactions), a design space can be established where the process consistently delivers a product with an acceptable impurity profile.

Adherence to Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in the chemical industry to minimize environmental impact and enhance process safety and efficiency. walisongo.ac.id For the synthesis of this compound, several green chemistry metrics can be considered:

Atom Economy: The synthesis of amides from acid chlorides and amines has a moderate atom economy due to the formation of a stoichiometric amount of hydrochloride salt as a byproduct. Alternative catalytic methods that generate water as the only byproduct are being explored to improve atom economy. walisongo.ac.id

Solvent Selection: The choice of solvent is critical. Green solvents such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) can be considered as alternatives to more hazardous solvents like dichloromethane.

Energy Efficiency: Optimizing the reaction temperature and time through DoE can lead to significant energy savings.

Waste Reduction: Implementing PAT to precisely control the reaction endpoint minimizes the formation of byproducts and reduces the need for extensive purification steps, thereby lowering waste generation.

Table 3: Green Chemistry Metrics for Different Amide Synthesis Routes

| Metric | Acid Chloride Route | Catalytic Amidation (Hypothetical) |

| Atom Economy | ~75% (assuming triethylamine as base) | >95% |

| E-Factor (Environmental Factor) | High (due to salt waste and solvent usage) | Low |

| Process Mass Intensity (PMI) | High | Low |

Values are illustrative and depend on specific process conditions.

Strategies for Mitigating Batch-to-Batch Variability in Scale-Up Operations

Scaling up the production of this compound from the laboratory to a commercial scale presents significant challenges in maintaining consistency between batches. A comprehensive strategy is required to mitigate this variability:

Robust Process Understanding: A thorough understanding of the critical process parameters and their impact on product quality, gained through DoE and PAT, is the foundation for a scalable process.

Raw Material Control: Stringent specifications and testing of incoming raw materials (3-chlorobenzoyl chloride, tert-butylamine, and solvents) are essential to minimize variability from the outset.

Equipment Characterization: Understanding the mixing efficiency, heat transfer characteristics, and other engineering parameters of the large-scale reactors is crucial. Computational Fluid Dynamics (CFD) can be used to model and predict the performance of larger vessels.

Standardized Operating Procedures (SOPs): Detailed and well-documented SOPs ensure that the process is executed consistently by all operators.

In-Process Controls (IPCs): The use of PAT for real-time monitoring allows for adjustments to be made during the process to compensate for minor variations and ensure the final product meets specifications.

Data Analysis and Trending: Continuous monitoring and statistical analysis of batch data can help identify trends and potential sources of variability over time, enabling proactive process improvements.

By implementing these strategies, manufacturers can ensure the reliable and consistent production of high-quality this compound at a commercial scale.

Future Directions and Emerging Research Frontiers for N Tert Butyl 3 Chlorobenzamide Chemistry

Exploration of Undiscovered Synthetic Methodologies

The development of novel and efficient synthetic routes to N-tert-Butyl-3-chlorobenzamide and its analogs is a cornerstone of future research. While traditional methods for amide bond formation are well-established, the pursuit of more sustainable and versatile strategies continues to drive innovation.

Recent advancements in amide synthesis offer intriguing possibilities. For instance, methods utilizing isocyanides in three-component reactions present a revolutionary approach to amide formation, potentially offering new pathways to this compound with unique functional group tolerance. researchgate.net Electrochemical methods are also gaining traction as a green and efficient alternative for activating carboxylic acids and amines, which could lead to more sustainable industrial-scale production of this compound. catrin.com

Furthermore, the field of biocatalysis offers significant untapped potential. Enzymatic strategies for amide bond formation, operating under mild conditions with high selectivity, could provide access to novel derivatives of this compound that are challenging to synthesize using conventional chemical methods. nih.gov The exploration of these and other unconventional methodologies will be crucial in expanding the chemical space accessible from this versatile building block.

Investigation of Novel Reactivity Modes and Catalytic Systems for Functionalization

The chloro-substituted phenyl ring and the N-tert-butyl group of this compound offer multiple sites for further functionalization. Future research will undoubtedly focus on unlocking new reactivity modes and developing sophisticated catalytic systems to selectively modify this scaffold.

A particularly promising area is the transition metal-catalyzed C-H activation of the benzamide (B126) core. tcichemicals.com The amide group can act as a directing group, enabling regioselective functionalization of the aromatic ring. nih.gov Research into iridium and rhodium-catalyzed C-H amination of N-tert-butylbenzamide has already demonstrated the potential for introducing new nitrogen-containing functionalities. researchgate.net Further exploration of different transition metal catalysts, such as ruthenium, could unveil novel transformations and expand the scope of accessible derivatives. mdpi.com

Moreover, the development of novel catalytic systems for cross-coupling reactions involving the chloro substituent will continue to be a focus. Advanced catalysts, including functionalized imidazolium salts for Buchwald-Hartwig type C-N cross-coupling, could enable the efficient introduction of a wide range of amine-based substituents. rsc.org The investigation of photocatalytic methods also holds promise for accessing unique reactivity patterns under mild conditions.

Integration of Advanced Data Science and Machine Learning in Chemical Research

The integration of data science and machine learning is set to revolutionize the way chemical research is conducted, and the study of this compound will be no exception. These powerful computational tools can accelerate discovery and optimization in several key areas.

Machine learning models are increasingly being used to predict the outcomes of chemical reactions, including reaction yields and selectivity. nih.govnih.gov By training models on large datasets of amide coupling reactions, it may become possible to predict the optimal conditions for the synthesis of this compound and its derivatives with high accuracy. cmu.educhemrxiv.org This predictive capability can significantly reduce the experimental effort required for reaction optimization.

Furthermore, machine learning can be employed to predict the reactivity of different positions on the this compound scaffold, guiding the design of selective functionalization strategies. By analyzing vast amounts of chemical data, these models can identify subtle electronic and steric factors that govern reactivity, enabling chemists to make more informed decisions in the laboratory. The development of web-based platforms for catalyst informatics will further democratize the use of these tools, allowing for the rapid discovery of novel catalysts for transformations involving this compound.

Development of this compound as a Modular Building Block for Advanced Materials

The unique combination of a rigid aromatic core and a bulky aliphatic group makes this compound an intriguing candidate as a modular building block for the synthesis of advanced materials. While this area is still in its infancy, the inherent properties of the benzamide scaffold suggest significant potential.

The amide linkage is a key structural motif in many high-performance polymers, such as aramids, known for their exceptional thermal stability and mechanical strength. By incorporating this compound into polymer backbones, it may be possible to create novel materials with tailored properties. The bulky tert-butyl group could influence polymer solubility and processing characteristics, while the chloro-substituent provides a handle for post-polymerization modification.

Furthermore, benzamide derivatives have been explored for their potential in organic electronics. The ability of the benzamide group to participate in hydrogen bonding and π-π stacking interactions can lead to ordered molecular assemblies with interesting electronic properties. Future research could focus on designing and synthesizing oligomers and polymers based on this compound for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Advancements in Predictive Theoretical Chemistry for De Novo Design

Predictive theoretical chemistry, particularly quantum chemical calculations and molecular modeling, will play an increasingly important role in the de novo design of novel molecules based on the this compound scaffold. These computational approaches allow for the in silico evaluation of molecular properties and activities before committing to synthetic efforts.

Quantum-chemical investigations can provide valuable insights into the spectral, geometrical, and photophysical properties of benzamide derivatives. researchgate.net This understanding is crucial for designing molecules with specific optical or electronic characteristics. For example, theoretical calculations can predict how different substituents on the benzamide ring will affect its absorption and emission spectra, guiding the design of novel fluorophores or photosensitizers.

Q & A

Q. How does the chlorine substituent’s position (meta vs. para) affect the compound’s electrochemical behavior in energy storage applications?

- Methodology : Cyclic voltammetry (CH Instruments) in non-aqueous electrolytes (e.g., LiPF in EC/DMC). Compare redox potentials and charge-discharge profiles of 3-chloro vs. 4-chloro analogs. Pair with DFT calculations (Gaussian 16) to map HOMO-LUMO gaps and electron-withdrawing effects .

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis for pharmacological studies?

- Methodology : Implement DoE (Design of Experiments) to optimize reaction parameters (temperature, stoichiometry, catalyst loading). Use PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring. Statistical analysis (ANOVA) identifies critical factors affecting yield and impurity profiles .

Methodological Notes

- Structural Confirmation : Always cross-validate NMR data with SCXRD for tert-butyl-containing compounds, as bulky groups may cause unexpected crystallographic disorder .

- Contradiction Resolution : When conflicting data arise (e.g., bioactivity assays), employ orthogonal techniques (e.g., SPR vs. ITC) and meta-analysis of published datasets .

- Advanced Analytics : HRMS (High-Resolution Mass Spectrometry) with ESI+ ionization is critical for detecting low-abundance degradation products in stability studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.